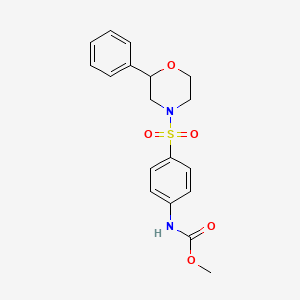
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate , also known as Methylphenomycolate or MPMC , is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields . It belongs to the class of carbamates, which are useful protecting groups for amines during synthesis . Now, let’s explore different aspects of this compound:
Synthesis Analysis
The synthesis of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate involves specific reactions. One approach is the [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate with various moieties. These moieties include isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide , and pyridine . These derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria.
Molecular Structure Analysis
The molecular formula of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate is C₁₈H₁₈N₂O₆S with a molecular weight of 376.43 g/mol . Its structure consists of a carbamate group attached to a phenyl ring, which further contains a sulfonyl group and a 2-phenylmorpholino moiety.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloadditions , condensations , and functionalization reactions . For instance, it reacts with allyl-N-phenylcarbamate to form an isoxazole derivative . Further investigations into its reactivity and transformations are essential.
Wissenschaftliche Forschungsanwendungen
Photoredox-Catalyzed Cascade Annulation
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in photoredox-catalyzed cascade annulation processes . This process involves the development of a variety of benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields at ambient temperature .
Spectral and Luminescent Properties Study
The compound can be used in the study of spectral and luminescent properties . Specifically, the spectral and luminescent properties and the photolysis of 1:3 hydrogen bonded complexes of methyl[(4-aminophenyl)sulfonyl)carbamate (asulam) with water are studied with the aid of methods of quantum chemistry using the theory of intramolecular photophysical processes .
Photolysis Study
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in the study of photolysis . The breaking of the C-S and N-S bonds occurs according to the predissociation mechanism in electronically excited states localized on the bonds to be broken .
Hydrogen Bonded Complexes Study
The compound can be used in the study of hydrogen bonded complexes . The formation of hydrogen bonded complexes increases the rate of population of photodissociative states, and therefore, one can assume that the photoreaction efficiency increases .
Versatile Chemical Compound for Scientific Research
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” is a versatile chemical compound used in various scientific research applications. Its unique properties make it a valuable resource in advancing scientific studies.
Eigenschaften
IUPAC Name |
methyl N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)19-15-7-9-16(10-8-15)26(22,23)20-11-12-25-17(13-20)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJANVBAQRNPOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)
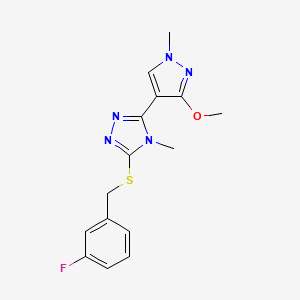


![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)
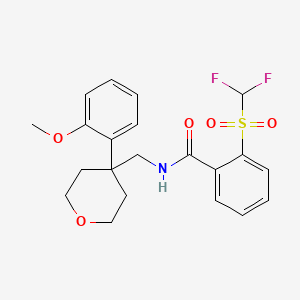
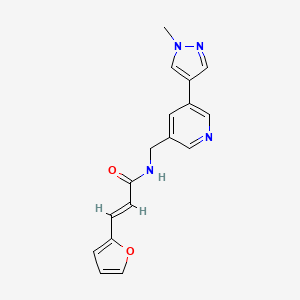
![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)
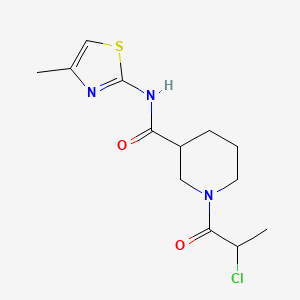
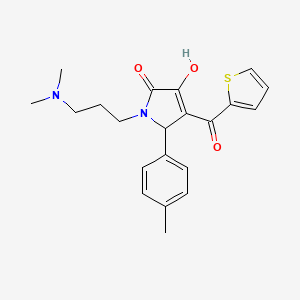
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)